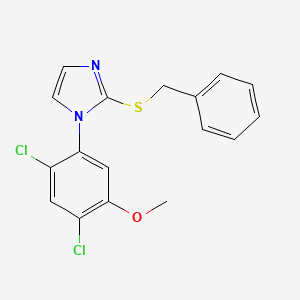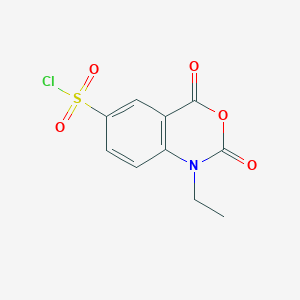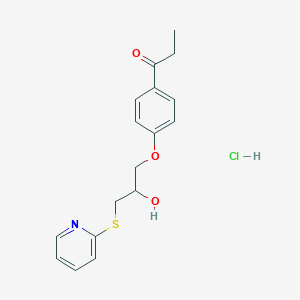
3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione, also known as 4-chloro-N-(2,4-dichlorophenyl)-2-oxo-1-pyrrolidineacetamide, is an organic compound with a molecular formula of C12H7Cl3N2O2. It is a yellow crystalline solid that is soluble in water and has a melting point of 189-190°C. 4-chloro-N-(2,4-dichlorophenyl)-2-oxo-1-pyrrolidineacetamide is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Advanced Materials Development
3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione is structurally related to diketopyrrolopyrroles (DPPs), which are recognized for their exceptional optical properties and stability. These compounds have been extensively utilized in the development of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging applications. The synthesis and utility of DPPs and their analogs highlight the significance of such compounds in advancing materials science, particularly in the context of electronic and photonic devices. The unique optical and electronic properties of these materials, stemming from their stable and tunable chromophores, make them invaluable in research aimed at enhancing the performance and efficiency of organic electronics and optoelectronics (Grzybowski & Gryko, 2015).
Environmental Studies
Compounds structurally related to this compound, such as chlorophenols, have been studied for their environmental impact, particularly as pollutants resulting from industrial activities. Chlorophenols are recognized as precursors to more harmful compounds like dioxins in thermal processes, including waste incineration. The environmental fate of these compounds, their degradation pathways, and their toxicological impacts on aquatic and terrestrial ecosystems have been extensively reviewed, providing critical insights into pollution control and environmental remediation strategies (Peng et al., 2016).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)12-8-15(22)21(16(12)23)20-14-6-5-11(18)7-13(14)19/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYXNPQQBOYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)
![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)

![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)

![N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2986698.png)

![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)

![1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2986705.png)
![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986712.png)